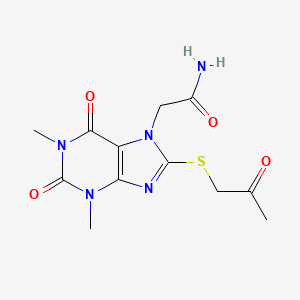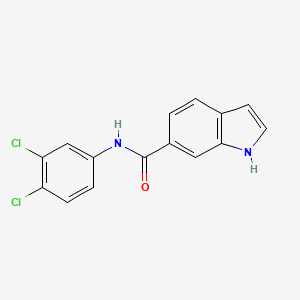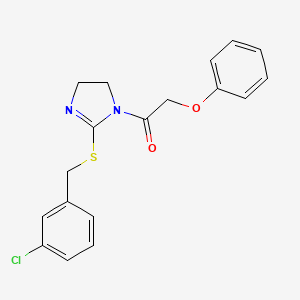
1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone, also known as CBX or CBX-K, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Formation and Reactivity of N-Heterocyclic Carbenes
Formation of N-Heterocyclic Carbenes through Tautomerization : Imidazolium-1-ylphenolates undergo tautomerization to form N-heterocyclic carbenes (NHCs), which can be trapped as thiones or complexed with palladium without the participation of the phenolate group. This demonstrates the potential for creating novel heterocyclic ring systems and exploring their reactivity (Ming Liu et al., 2016).
Synthesis of Complexes and Derivatives
Synthesis of Sodium and Ytterbium Complexes : New imidazolidine-bridged bis(phenolato) ligands have been synthesized, leading to the formation of sodium and ytterbium complexes. These complexes serve as precursors for further chemical reactions, indicating applications in the synthesis of complex compounds and materials (Xiao-Ping Xu et al., 2007).
Pharmaceutical and Material Science Applications
Antimicrobial Evaluation and Docking Studies : Derivatives of thiophene-2-carboxamides have been synthesized and evaluated for antimicrobial properties, including docking studies to understand their interactions at the molecular level. This research illustrates the potential for designing new antimicrobial agents based on chemical modifications of the imidazole ring (Sailaja Rani Talupur et al., 2021).
Environmental and Health Risks
Formation of Disinfection By-Products : Studies on UV filters like 2,4-dihydroxybenzophenone during chlorination treatment have identified the formation of novel by-products, including chlorobenzoquinones and polycyclic aromatic hydrocarbons. These findings have implications for understanding the environmental and health risks associated with chlorination disinfection processes in water treatment (Xuefeng Sun et al., 2019).
Catalysis and Chemical Transformations
Transfer Hydrogenation Catalysis : Symmetric imino-N-heterocyclic carbene Co(III) complexes have been developed for the catalytic transfer hydrogenation of ketones, demonstrating high conversions and turnover frequencies. This research highlights the utility of NHC complexes in catalysis, offering efficient routes for chemical transformations (S. Abubakar et al., 2020).
properties
IUPAC Name |
1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-15-6-4-5-14(11-15)13-24-18-20-9-10-21(18)17(22)12-23-16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDZKXYCXHYOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

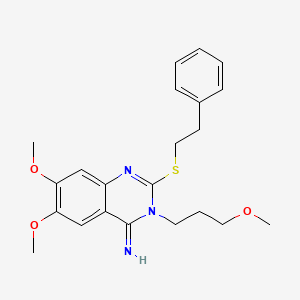
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
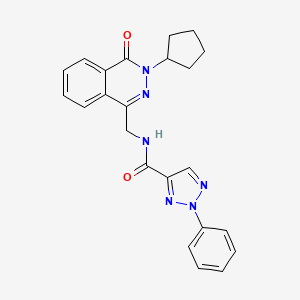
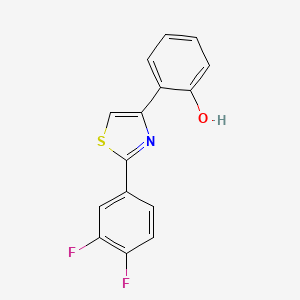
![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2947033.png)
![4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2947034.png)
![2-{4-[(ethylsulfonyl)amino]phenoxy}-N-(2-methoxyethyl)nicotinamide](/img/structure/B2947042.png)
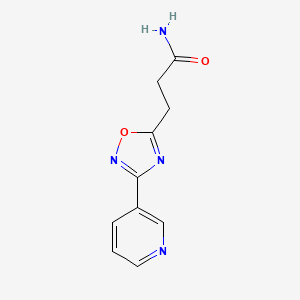

![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2947048.png)
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide](/img/structure/B2947049.png)
